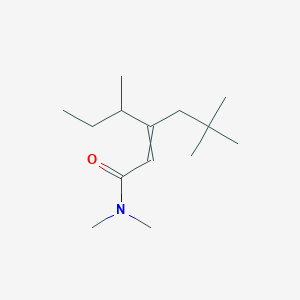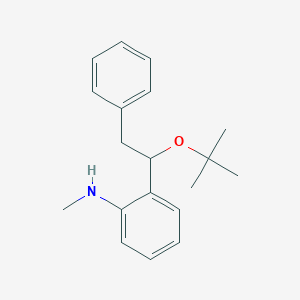
2-(1-tert-Butoxy-2-phenylethyl)-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-tert-Butoxy-2-phenylethyl)-N-methylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a tert-butoxy group, a phenylethyl group, and a methylaniline moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-tert-Butoxy-2-phenylethyl)-N-methylaniline typically involves the reaction of tert-butyl alcohol with 2-phenylethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane. The reaction proceeds through the formation of an intermediate, which is then reacted with N-methylaniline to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-tert-Butoxy-2-phenylethyl)-N-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Halogens, acids, bases; varying temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-tert-Butoxy-2-phenylethyl)-N-methylaniline has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. It may serve as a lead compound for the design of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties. It is also used in the formulation of coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-(1-tert-Butoxy-2-phenylethyl)-N-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, modulating their activity and leading to various biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl N-{2-[(1S)-1-(tert-butoxy)-2-phenylethyl]phenyl}carbamate
- 3-[4-(1-tert-Butoxy-2-phenylethyl)piperazin-1-yl]-1-(4-chlorophenyl)
- 1-(1-tert-Butoxy-2-phenylethyl)-4-(pyridin-2-yl)piperazine
Uniqueness
2-(1-tert-Butoxy-2-phenylethyl)-N-methylaniline is unique due to its specific structural features, such as the presence of a tert-butoxy group and a methylaniline moiety. These structural elements contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
919989-12-1 |
|---|---|
Molekularformel |
C19H25NO |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
N-methyl-2-[1-[(2-methylpropan-2-yl)oxy]-2-phenylethyl]aniline |
InChI |
InChI=1S/C19H25NO/c1-19(2,3)21-18(14-15-10-6-5-7-11-15)16-12-8-9-13-17(16)20-4/h5-13,18,20H,14H2,1-4H3 |
InChI-Schlüssel |
MHFUVGZKWIPSRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(CC1=CC=CC=C1)C2=CC=CC=C2NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


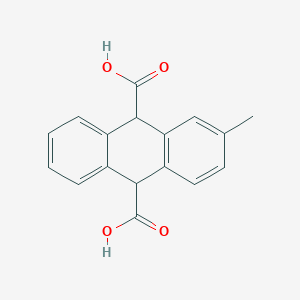
![tert-Butyl (3S)-3-{[(3-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B14180045.png)
![N-(4-(Benzyloxy)-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B14180060.png)
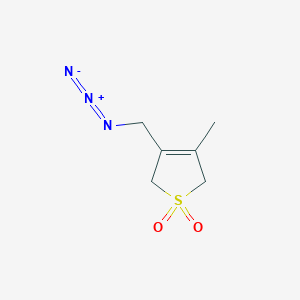
![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)
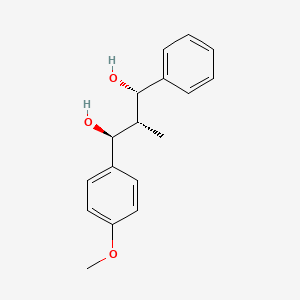
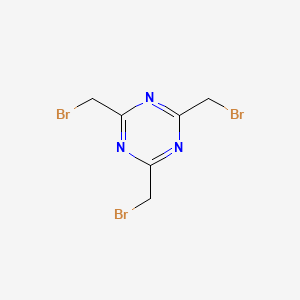
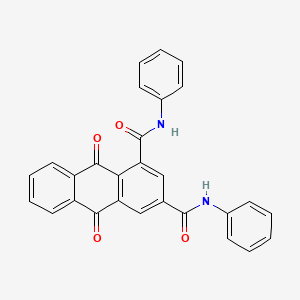
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)
![2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14180127.png)

![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)
![3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL](/img/structure/B14180130.png)
